4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene

PDE4 Inhibition Lipophilicity CNS Drug Design

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2) is a trisubstituted aromatic compound featuring a bromine atom, a methoxy group, and a cyclopentyloxy group on a benzene ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of phosphodiesterase-4 (PDE4) inhibitors, and is supplied with a typical purity of 95.0%.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 138509-45-2
Cat. No. B186907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene
CAS138509-45-2
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)OC2CCCC2
InChIInChI=1S/C12H15BrO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
InChIKeyWRLWUCCRDCLCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2): Procurement-Ready Interm...


4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2) is a trisubstituted aromatic compound featuring a bromine atom, a methoxy group, and a cyclopentyloxy group on a benzene ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry, most notably in the preparation of phosphodiesterase-4 (PDE4) inhibitors, and is supplied with a typical purity of 95.0% . Its canonical SMILES is COC1=CC=C(Br)C=C1OC1CCCC1 .

Why 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2) Cannot Be Substituted with ...


Generic substitution with other 4-bromo-2-alkoxy-1-methoxybenzenes is not feasible due to the unique impact of the cyclopentyloxy group on lipophilicity and steric bulk, which are critical parameters in drug design [1]. The cyclopentyloxy moiety imparts a predicted LogP of 3.7791, a value that is significantly higher than that of a simpler methoxy analog (LogP ~2.2 for 4-bromo-2-methoxy-1-methoxybenzene) and is essential for achieving the desired blood-brain barrier permeability and enzyme binding characteristics required for PDE4 inhibitor candidates [2]. Furthermore, the specific steric profile of the cyclopentyl ring influences the conformation of downstream PDE4 inhibitors, affecting their selectivity and potency, as demonstrated in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation Guide for 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2)


Lipophilicity Advantage Over Simpler Alkoxy Analogs for CNS Drug Design

The predicted LogP of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is 3.7791 [1]. This is substantially higher than the LogP of a comparable compound with a methoxymethoxy group, 4-bromo-1-methoxy-2-(methoxymethoxy)benzene, which has a predicted LogP of approximately 2.2 . The increased lipophilicity is critical for enhancing passive permeability across biological membranes, a key requirement for central nervous system (CNS) drug candidates, and is directly linked to the cyclopentyloxy substituent [2].

PDE4 Inhibition Lipophilicity CNS Drug Design

Higher Boiling Point and Density for Distillation and Purification

The predicted boiling point of 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is 317.5±22.0 °C, and its predicted density is 1.366±0.06 g/cm³ . In comparison, a simpler analog, 4-bromo-1-methoxy-2-(methoxymethoxy)benzene, has a lower predicted boiling point of 278.4±30.0 °C and a density of 1.4±0.1 g/cm³ . The higher boiling point of the target compound offers a wider operational window for distillative purification or high-temperature reactions, while the distinct density aids in separation during work-up procedures.

Process Chemistry Purification Physical Properties

Established Role as Key Intermediate for PDE4 Inhibitors

4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene is a documented and validated intermediate in the synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol, a potential PDE4 inhibitor, with the synthesis described in multiple publications [1]. This contrasts with other 4-bromo-2-alkoxy-1-methoxybenzene analogs, which are not as widely reported in the context of PDE4 inhibitor synthesis. The compound's utility is further supported by its use in the preparation of rolipram, a well-known PDE4 inhibitor [2].

Medicinal Chemistry PDE4 Inhibitors Synthetic Intermediate

Utility in Trypanosomal PDEB1 Inhibitor Development

This compound has been employed as an intermediate in the synthesis of catechol diether compounds, which were assessed as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1) for the treatment of Human African Trypanosomiasis (HAT) . While specific IC50 values for the final compounds are reported, the use of this specific bromoarene as a building block for generating TbrPDEB1 inhibitors is a distinct application not commonly associated with simpler 4-bromo-2-alkoxy-1-methoxybenzene derivatives.

Neglected Tropical Diseases TbrPDEB1 Antiparasitic

Primary Application Scenarios for Procuring 4-Bromo-2-(cyclopentyloxy)-1-methoxybenzene (CAS 138509-45-2)


Lead Optimization for CNS-Penetrant PDE4 Inhibitors

In medicinal chemistry programs targeting PDE4 for CNS disorders (e.g., depression, Alzheimer's disease), this compound is the optimal building block for introducing the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore. The predicted LogP of 3.7791 [1] is ideally suited for CNS penetration, and its established use in synthesizing potent PDE4 inhibitors (e.g., analogs with IC50 values as low as 0.047 μM) makes it a preferred starting material over analogs with lower lipophilicity [2].

Synthesis of Rolipram and Structurally Related Tool Compounds

For academic and industrial laboratories requiring rolipram or its derivatives for pharmacological studies, this compound is a key, literature-precedented intermediate [3]. Its bromine atom enables efficient transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to install diverse aryl, alkenyl, or amino groups, providing a versatile entry point to a library of PDE4-targeting tool compounds.

Antiparasitic Drug Discovery Targeting TbrPDEB1

Research groups focused on neglected tropical diseases, specifically Human African Trypanosomiasis (HAT), can leverage this compound to access a known chemotype for TbrPDEB1 inhibition . It serves as a validated starting material for generating catechol diether inhibitors, allowing for the rapid synthesis of analogs for structure-activity relationship (SAR) studies against this critical parasitic target.

High-Temperature Reaction Process Development

In process chemistry, the higher predicted boiling point (317.5±22.0 °C) of this compound compared to simpler alkoxy analogs makes it a more robust candidate for reactions requiring elevated temperatures, such as certain cross-couplings or nucleophilic aromatic substitutions. Its distinct density (1.366±0.06 g/cm³) also facilitates simpler work-up and purification in large-scale syntheses.

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